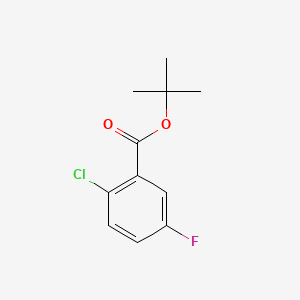

(4-(1-Cyanocyclopropyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

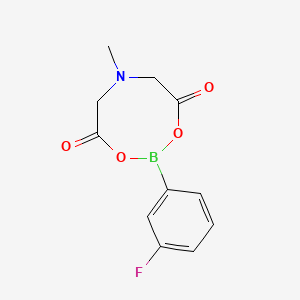

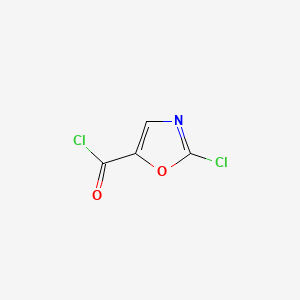

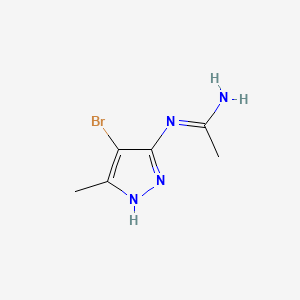

“(4-(1-Cyanocyclopropyl)phenyl)boronic acid” is a chemical compound with the molecular formula C₁₀H₁₀BNO₂ . It has a molecular weight of 187.003 g/mol . The compound is typically stored at ambient temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 . This indicates the presence of a cyanocyclopropyl group attached to a phenylboronic acid group.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is typically stored at ambient temperature .Aplicaciones Científicas De Investigación

Optical Modulation and Saccharide Recognition : Phenyl boronic acids, including "(4-(1-Cyanocyclopropyl)phenyl)boronic acid," are used for optical modulation and saccharide recognition due to their ability to bind with pendant diols. This property is useful in the development of aqueous dispersion systems for single-walled carbon nanotubes, which can quench near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).

Potential Antiviral Therapeutics : Modified nanoparticles with phenylboronic acids have shown potential as antiviral therapeutics. These nanoparticles have demonstrated effectiveness against Hepatitis C virus, suggesting a new avenue for therapeutic strategies against viral infections (Khanal et al., 2013).

Electrochemical Borylation of Carboxylic Acids : Phenyl boronic acids, including the specific compound , can be synthesized through the electrochemical borylation of carboxylic acids. This method provides an economical and simple way to produce boronic acids, which are essential intermediates in organic synthesis and medicine (Barton et al., 2021).

Stabilization of Unstable Boronic Acids for Cross-Coupling : Certain boronic acids, including cyclopropyl derivatives, tend to be unstable. The use of MIDA boronates for the slow release of unstable boronic acids has been reported to stabilize these compounds, making them more efficient for cross-coupling reactions (Knapp et al., 2009).

Biomedical Applications : Boronic acids have shown extensive use in biomedical applications, particularly in the treatment of various diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications : The interaction of boronic acids with diols and Lewis bases like fluoride or cyanide anions has led to their utility in various sensing applications. These include homogeneous assays, heterogeneous detection, and biological labeling (Lacina et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Relevant Papers The papers I found did not specifically mention “(4-(1-Cyanocyclopropyl)phenyl)boronic acid”, but they do discuss the uses and applications of boronic acids in general . These include their use in sensing applications, their interaction with proteins, and their use in the controlled release of insulin .

Propiedades

IUPAC Name |

[4-(1-cyanocyclopropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOICYZKSQYFZPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675225 |

Source

|

| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-00-2 |

Source

|

| Record name | B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)

![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)